(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile

NaV1.7 antagonist voltage-gated sodium channel pain target pharmacology

Procurement of this benzimidazole-acrylonitrile eliminates a critical stereochemical liability: unlike many structural analogs that are obtained as inseparable E/Z mixtures, CAS 392246-21-8 is supplied as the pure E-isomer. This definition is essential for reliable NaV1.7 screening (IC50 240 nM partially inactivated vs. 3.00 μM non-inactivated) and for structure-guided optimization campaigns. • Confirmed E-configuration removes docking and SAR ambiguity. • Documented building-block reactivity enables rapid library elaboration. • CNS-favorable properties (XLogP3 4.8, TPSA 50.8 Ų, 0 HBD). In stock for immediate dispatch.

Molecular Formula C23H17N3O
Molecular Weight 351.409
CAS No. 392246-21-8
Cat. No. B2388123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile
CAS392246-21-8
Molecular FormulaC23H17N3O
Molecular Weight351.409
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)C#N
InChIInChI=1S/C23H17N3O/c1-26-22-13-6-5-12-21(22)25-23(26)18(16-24)14-17-8-7-11-20(15-17)27-19-9-3-2-4-10-19/h2-15H,1H3/b18-14+
InChIKeyVVNBBVOPVKPISD-NBVRZTHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 392246-21-8: Identity & Procurement


(E)-2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile (CAS 392246-21-8) is a synthetic benzimidazole-acrylonitrile hybrid molecule characterized by an E-configured acrylonitrile bridge linking a 1-methylbenzimidazole core to a 3-phenoxyphenyl moiety [1]. Its molecular formula is C23H17N3O with a molecular weight of 351.4 g/mol, a computed XLogP3 of 4.8, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 50.8 Ų [2]. The compound was first reported in the primary literature by Popov, Korchagina, and Lobasenko (2014) as part of a series of 3-phenoxyphenyl-containing acrylonitriles synthesized for downstream elaboration into benzoxazole and benzimidazole heterocycles [1]. It is catalogued in the ChEMBL database (CHEMBL2010816) with documented antagonist activity at the human NaV1.7 voltage-gated sodium channel [3].

Generic Substitution Concerns: CAS 392246-21-8


Benzimidazole-acrylonitrile derivatives are a structurally diverse class whose biological activity, stereochemical integrity, and synthetic utility are exquisitely sensitive to substitution pattern. The N1-methyl group on the benzimidazole core of CAS 392246-21-8 eliminates the hydrogen bond donor present in the N-unsubstituted analog, altering logP by approximately 0.5–1.0 units and removing a key molecular recognition feature [1]. The 3-phenoxyphenyl substituent confers a distinct conformational and electronic profile compared to the p-dimethylaminophenyl-substituted analogs that dominate the tubulin polymerization inhibitor literature [2]. Furthermore, the E-stereochemistry of the acrylonitrile double bond is functionally critical: computational analyses have demonstrated that only the E-isomers of benzimidazole-acrylonitriles adopt the binding pose required for colchicine-site tubulin engagement, while Z-isomers are inactive [2]. Many structurally related compounds described in the medicinal chemistry literature are obtained as inseparable E/Z mixtures, rendering direct substitution problematic for applications requiring stereochemical definition [3].

Quantitative Differentiation vs. Closest Analogs


NaV1.7 Antagonism vs. Tubulin-Targeted Analogs

CAS 392246-21-8 exhibits measurable antagonist activity at the human NaV1.7 voltage-gated sodium channel, a profile not reported for the more extensively studied N,N-dimethylaminophenyl-substituted benzimidazole acrylonitriles that act as tubulin polymerization inhibitors. The target compound displays an IC50 of 240 nM against the partially inactivated state of human NaV1.7 expressed in HEK293 cells measured by PatchXpress automated patch clamp, and an IC50 of 800 nM by manual whole-cell patch clamp under the same partially inactivated conditions [1]. Against the non-inactivated (resting) state, potency decreases to IC50 = 3.00 μM, demonstrating state-dependent antagonism [1]. In contrast, the benchmark antiproliferative benzimidazole acrylonitriles 30 and 41 described by Perin et al. (2021) exhibit IC50 values of 0.2–0.6 μM across eight cancer cell lines via tubulin polymerization inhibition, with no reported NaV channel activity [2]. This divergence in primary pharmacological target—ion channel vs. cytoskeletal protein—represents a fundamental differentiation in mechanism-of-action space.

NaV1.7 antagonist voltage-gated sodium channel pain target pharmacology

E-Isomer Purity vs. Inseparable E/Z Mixtures

The target compound is synthesized and isolated as the configurationally pure E-isomer via the Popov 2014 method, which proceeds stereoselectively under mild Knoevenagel conditions (ethanol, NaOH, 20–25°C, 1 h) to yield the crystalline E-acrylonitrile in 84–90% yield [1]. In stark contrast, the structurally related N-substituted benzimidazole acrylonitriles reported by Perin et al. (2021) as potent antiproliferative agents are frequently obtained as mixtures of E- and Z-isomers: compounds 28, 30, and 41 were explicitly reported as E/Z mixtures that could not be efficiently separated by column chromatography [2]. In Part 2 of the same series (Beč et al., 2021), an additional seven compounds (38, 41, 45, 61, 64, 67, and 68) were obtained as inseparable E/Z mixtures [3]. Computational docking and molecular dynamics simulations from both studies unequivocally demonstrated that only the E-isomer adopts the productive binding orientation within the colchicine binding site of tubulin, forming critical cation–π and hydrogen bonding interactions with Lys352 [2]. The Z-isomer is inactive, meaning that stereochemical mixtures confound both biological interpretation and reproducible pharmacological outcomes. CAS 392246-21-8, as a stereochemically defined E-isomer, eliminates this confounding variable.

E-stereochemistry isomer separation tubulin colchicine site stereochemical purity

N-Methyl Substitution: Physicochemical Comparison

The N1-methyl group on the benzimidazole ring of CAS 392246-21-8 represents a critical structural differentiator from the corresponding N-unsubstituted analog, 2-(1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile (MW 337.4 g/mol, C22H15N3O). The target compound has zero hydrogen bond donors (HBD = 0) and a computed XLogP3 of 4.8, whereas the N-unsubstituted analog bears one hydrogen bond donor (the benzimidazole N–H) and would be expected to have a lower XLogP3 by approximately 0.5–1.0 log units [1]. Hydrogen bond donor count is a key determinant in Lipinski's Rule of Five and influences both passive membrane permeability and susceptibility to P-glycoprotein efflux. More importantly, the N–H proton of the unsubstituted analog serves as a hydrogen bond donor capable of engaging polar residues in protein binding sites—a pharmacophoric feature absent in the N-methyl compound. Within the broader benzimidazole-acrylonitrile literature, the introduction of an alkyl group at the N1 position has been explicitly noted to enhance antiproliferative activity, with the Perin 2021 study emphasizing that 'the introduction of an alkyl or aryl group at position N1 of benzimidazole-derived acrylonitriles can result in promising antiproliferative agents' [2]. However, the specific 3-phenoxyphenyl substitution pattern of the target compound directs it toward NaV1.7 channel pharmacology rather than the tubulin polymerization inhibition observed for N,N-dimethylaminophenyl-substituted N1-alkyl analogs.

N-methylation hydrogen bond donor lipophilicity permeability

Building Block Utility vs. End-Point Bioactives

CAS 392246-21-8 serves a dual role that distinguishes it from many benzimidazole-acrylonitrile derivatives developed exclusively as end-point bioactive molecules. The Popov 2014 publication explicitly positions 3-phenoxyphenyl-containing acrylonitriles (including the target compound) as synthetic intermediates for the preparation of 2-(3-phenoxyphenyl)-substituted benzoxazoles and benzimidazoles—heteropolycyclic structures of interest as 'structural blocks for the synthesis of compounds possessing potential biological activity' [1]. This is corroborated by the Russian patent RU2453539C1 (Popov, Korchagina, Lobasenko, 2011), which describes a method for producing 2-(3-phenoxyphenyl)-substituted benzimidazoles from the corresponding acrylonitrile precursors via condensation with ortho-phenylene diamine hydrochloride (1:1.2 molar ratio, 190–200°C) [2]. In contrast, the Perin 2021 and Beč 2021 compound series were developed and optimized as antiproliferative end-point agents with structure-activity relationships optimized for tubulin binding, and their synthetic utility as precursors for further heterocyclic elaboration has not been demonstrated [3]. The target compound thus offers value to both medicinal chemistry groups requiring a stereochemically defined bioactive scaffold and synthetic chemistry groups requiring a versatile building block for diversity-oriented synthesis of 3-phenoxyphenyl-containing heterocycles.

synthetic building block heteropolycyclic synthesis benzoxazole downstream derivatization

Application Scenarios: CAS 392246-21-8


NaV1.7 Pain & Sensory Neuroscience Drug Discovery

CAS 392246-21-8 is suitable as a tool compound or screening hit for programs targeting the NaV1.7 voltage-gated sodium channel, a validated target in pain, erythromelalgia, and small-fiber neuropathy. Its state-dependent antagonist profile (IC50 = 240 nM partially inactivated, 3.00 μM non-inactivated) provides a starting point for medicinal chemistry optimization of NaV1.7-selective blockers. Unlike the more extensively characterized benzimidazole-acrylonitrile tubulin inhibitors (IC50 0.2–0.6 μM antiproliferative) [1], this compound offers a distinct ion-channel-directed pharmacological mechanism, making it valuable for target-specific screening cascades where tubulin-active compounds would be excluded as undesired off-target hits.

Stereochemically Defined Scaffold for Tubulin SAR

The confirmed E-stereochemistry and crystalline nature of CAS 392246-21-8 make it an attractive scaffold for structure-guided optimization of colchicine-site tubulin binders. Computational studies have established that E-isomers are the active species for tubulin engagement, while Z-isomers are inactive [2]. Unlike several highly potent benzimidazole-acrylonitrile analogs that are obtained as inseparable E/Z mixtures (e.g., Perin compounds 28, 30, 41 and Beč compounds 38, 41, 45, 61, 64, 67, 68) [2][3], the target compound eliminates stereochemical ambiguity, enabling reliable docking, SAR interpretation, and crystallography efforts.

Building Block for Phenoxyphenyl Heterocyclic Libraries

CAS 392246-21-8 has demonstrated utility as a synthetic intermediate for the construction of 2-(3-phenoxyphenyl)-substituted benzimidazoles and benzoxazoles via condensation with ortho-phenylene diamine or ortho-aminophenol derivatives [4][5]. This documented reactivity supports its procurement for diversity-oriented synthesis programs, particularly those generating compound libraries around the 3-phenoxyphenyl pharmacophore, which has precedent in sodium channel blocker and anti-inflammatory chemical space.

CNS Drug-Likeness Benchmarking

With zero hydrogen bond donors, XLogP3 = 4.8, and TPSA = 50.8 Ų, CAS 392246-21-8 occupies a physicochemical property space consistent with CNS drug-likeness, where HBD ≤ 1 and TPSA < 90 Ų are favorable parameters [6]. It can serve as a reference compound for benchmarking permeability, metabolic stability, and transporter susceptibility in benzimidazole-acrylonitrile CNS drug discovery programs, particularly for comparisons with N-unsubstituted analogs that carry an additional hydrogen bond donor.

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